2-Chloro-5-methoxy-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-3-methylbenzoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
KFVGBISDPJTVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Methoxy 3 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 2-Chloro-5-methoxy-3-methylbenzoic acid
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, several strategic disconnections can be considered. The primary disconnections involve the carbon-heteroatom and carbon-carbon bonds associated with the functional groups on the benzene (B151609) ring.
A logical primary disconnection is the carboxyl group, suggesting a precursor that can be carboxylated or an existing methyl group that can be oxidized. This leads to 2-chloro-5-methoxy-3-methyltoluene as a key intermediate. Further disconnections of the chloro and methoxy (B1213986) groups from this toluene (B28343) derivative must consider the directing effects of the existing substituents to ensure correct regiochemical placement in the forward synthesis.
Alternative strategies might involve disconnecting the chloro or methoxy groups first. For instance, disconnection of the C-Cl bond leads to 5-methoxy-3-methylbenzoic acid, which would then require regioselective chlorination. The directing effects of the methoxy (ortho, para-directing) and the carboxylic acid (meta-directing) groups would need to be carefully managed. Similarly, disconnecting the C-O bond of the methoxy group suggests a phenolic precursor, which could be methylated.
A plausible retrosynthetic pathway is outlined below:
Carboxylic Acid Formation: The benzoic acid can be retrosynthetically derived from the oxidation of a methyl group on a toluene precursor or carboxylation of an organometallic intermediate.
Aromatic Substitution: The chloro, methoxy, and methyl groups can be traced back to a simpler aromatic starting material, such as a substituted aniline (B41778) or phenol (B47542), through electrophilic or nucleophilic substitution reactions. A potential starting material could be a nitrotoluene derivative, allowing for the introduction of other functional groups through diazonium salt chemistry after reduction of the nitro group.
Development and Optimization of Synthetic Routes to this compound
The development of a synthetic route for this compound hinges on the strategic introduction of its four distinct functional groups onto the aromatic ring with precise regiocontrol.
Regioselective Functionalization of Aromatic Precursors
The order of substituent introduction is critical due to the directing effects of each group in electrophilic aromatic substitution.
Methyl group (-CH₃): Ortho, para-directing and activating.
Methoxy group (-OCH₃): Strongly ortho, para-directing and activating.
Chloro group (-Cl): Ortho, para-directing but deactivating.
Carboxyl group (-COOH): Meta-directing and deactivating.
A synthetic strategy must navigate the competing influences of these groups. For instance, chlorinating a precursor like 3-methyl-5-methoxybenzoic acid would be challenging due to the conflicting directing effects of the substituents. A more controlled approach often involves building the substitution pattern sequentially from a simpler starting material, often utilizing blocking groups or specific reaction sequences like nitration followed by reduction and Sandmeyer reactions. google.com
Introduction of Halogen (Chlorine), Methoxy, and Methyl Moieties
The incorporation of the key functional groups can be achieved through various established methods.
Chlorination: The introduction of the chlorine atom can be accomplished using various chlorinating agents. N-chlorosuccinimide (NCS) is a common reagent for the chlorination of activated aromatic rings. chemicalbook.com Gaseous chlorine, in the presence of a catalyst like iodine, can also be used for the chlorination of methoxy-substituted benzoic acids. google.com The choice of solvent and catalyst is crucial for controlling the regioselectivity and preventing over-chlorination.
Methoxylation: The methoxy group is typically introduced via Williamson ether synthesis, which involves the methylation of a corresponding phenol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another route involves the nucleophilic substitution of a suitable leaving group (e.g., another halogen) with sodium methoxide (B1231860), a reaction often catalyzed by copper salts. google.com
Methylation: The methyl group is often part of the initial aromatic precursor, such as m-cresol (B1676322) or m-toluic acid. google.com Friedel-Crafts alkylation can also be used, but it is often prone to polysubstitution and rearrangement, making it less suitable for complex, highly substituted targets.
Carboxylation and Oxidation Reactions in the Benzoic Acid Framework Formation
Formation of the benzoic acid moiety is a key step that can be achieved through several methods.
Oxidation of a Methyl Group: A common and effective method is the oxidation of a methyl group on the aromatic ring. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid are traditionally used. More modern methods involve catalytic oxidation using oxygen in the presence of a cobalt-manganese-bromine catalyst system, which offers a more environmentally friendly alternative. google.com
Carboxylation via Organometallics: This method involves the formation of a Grignard or organolithium reagent from an aryl halide precursor, followed by reaction with carbon dioxide (dry ice). This approach is particularly useful when the aryl halide is readily accessible. For example, a precursor like 2,5-dichloro-3-methylanisole could be selectively converted into a Grignard reagent and then carboxylated. google.com
Multi-Step Synthesis Sequences and Intermediate Isolation (e.g., Nitration, Hydrogenation)
A practical multi-step synthesis often involves the use of nitration and hydrogenation to control the introduction of functional groups. A hypothetical synthetic sequence starting from m-toluic acid illustrates this approach. google.com
Nitration: m-Toluic acid is nitrated to introduce a nitro group. The directing effects of the methyl (ortho, para) and carboxyl (meta) groups would lead to the formation of 2-nitro-3-methylbenzoic acid. google.com
Hydrogenation: The nitro group is then reduced to an amino group, yielding 2-amino-3-methylbenzoic acid. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a hydrogen atmosphere. google.com
Chlorination: The resulting aniline derivative can be selectively chlorinated at the position para to the amino group using a reagent like N-chlorosuccinimide (NCS). chemicalbook.com This would yield 2-amino-5-chloro-3-methylbenzoic acid.
Diazotization and Hydrolysis: The amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis.
Methylation: The final step would be the methylation of the hydroxyl group to the target methoxy group using a methylating agent.
This sequence highlights the importance of isolating and purifying intermediates at each stage to ensure the final product's purity. scribd.com
Reaction Conditions and Process Parameter Optimization
Optimizing reaction conditions is essential for maximizing yield, purity, and process efficiency while minimizing costs and environmental impact. beilstein-journals.org Key parameters include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.
For instance, in the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a related compound, the optimization of process parameters was critical. The molar ratio of the starting methoxy benzoic acid to chlorosulfonic acid was found to be optimal at 1:5. The reaction temperature was carefully controlled, with sulfonation proceeding best between 50-70 °C to avoid the formation of byproducts at higher temperatures and slow reaction rates at lower temperatures. The reaction time was also optimized to 2 hours, as longer times did not significantly increase the yield. semanticscholar.org
Similarly, in chlorination reactions, the choice of catalyst and solvent can dramatically affect the outcome. The chlorination of 2-methoxybenzoic acid with gaseous chlorine was improved by using a combination of iodine and an ester as catalysts in a carbon tetrachloride solvent at reflux temperature. google.com
Below is a table summarizing typical parameters that require optimization for reactions relevant to the synthesis of this compound.
| Reaction Type | Key Parameters to Optimize | Typical Conditions/Ranges | Potential Issues |
| Nitration | Nitrating agent concentration, Temperature, Reaction Time | H₂SO₄/HNO₃ mixture, 0-10 °C | Over-nitration, formation of isomers |
| Hydrogenation | Catalyst type (e.g., Pd/C), Hydrogen pressure, Solvent, Temperature | 5% Pd/C, 1-5 atm H₂, Ethanol/Methanol (B129727), Room Temp. | Incomplete reduction, catalyst poisoning |
| Chlorination | Chlorinating agent (NCS, Cl₂), Catalyst, Solvent, Temperature | NCS in DMF, or Cl₂/I₂ in CCl₄, 25-80 °C | Formation of isomers, dichlorination |
| Carboxylation | Grignard formation conditions, CO₂ addition rate, Temperature | THF solvent, low temperature (-78 °C) for CO₂ addition | Incomplete reaction, side reactions with other functional groups |
| Oxidation | Oxidant (KMnO₄), Temperature, pH | Aqueous KMnO₄, heat | Over-oxidation, low yield |
The systematic optimization of these parameters, often guided by modern techniques such as Design of Experiments (DoE) and machine learning algorithms, is crucial for developing a robust and scalable synthetic process. beilstein-journals.orgscielo.br
Influence of Solvents, Catalysts, and Reagents on Reaction Efficiency and Selectivity
The choice of solvents, catalysts, and reagents is paramount in directing the synthesis of substituted benzoic acids towards high yield and selectivity. In reactions involving the chlorination of an aromatic ring, the solvent and catalyst system can dictate the reaction's success. For instance, in the synthesis of 2-methoxy-5-chlorobenzoic acid from 2-methoxybenzoic acid, using carbon tetrachloride as the solvent and crystalline iodine as a catalyst with gaseous chlorine is an effective method. google.com The presence of an ester, such as ethyl acetate (B1210297) or the methyl ester of the starting acid, can also be beneficial. google.com
In other transformations, such as the oxidation of a methyl group to a carboxylic acid, different systems are required. The synthesis of 2-methyl-3-chlorobenzoic acid from 3-chloro-o-xylene can be achieved through oxidation using oxygen in the presence of a cobalt manganese bromine or cobalt bromine composite catalyst in an organic acid solvent like acetic acid. google.com For nucleophilic substitution reactions, such as replacing a chlorine atom with a methoxy group, aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are preferred. google.com These reactions often require a catalyst, such as stannous chloride or a copper (I) salt, to proceed efficiently. google.com
The table below summarizes the impact of various components on the synthesis of related benzoic acid derivatives.
| Component | Role | Example Application | Effect on Reaction |
| Solvent | Medium for reaction | Carbon tetrachloride | Used in chlorination of 2-methoxybenzoic acid. google.com |
| Acetic Acid | Used in the oxidation of 3-chloro-o-xylene. google.com | ||
| Dichloroethane | Used in the chlorination of 2-amino-3-methylbenzoic acid. chemicalbook.com | ||
| Catalyst | Increases reaction rate | Iodine | Catalyzes the chlorination of 2-methoxybenzoic acid. google.com |
| Cobalt-Manganese-Bromine composite | Catalyzes the oxidation of a methyl group to a carboxylic acid. google.com | ||
| Cuprous Bromide/Iodide | Catalyzes the nucleophilic substitution of chlorine with a methoxy group. google.com | ||
| Reagent | Chemical reactant | Chlorine gas | Used as the chlorinating agent. google.com |
| Sodium Methoxide | Acts as a nucleophile to introduce a methoxy group. google.com | ||
| Cyanuric Chloride | A chlorinating agent used for 2-amino-3-methylbenzoic acid. patsnap.com |
Temperature and Pressure Control for Enhanced Yield and Purity
Thermal and pressure parameters are critical levers for optimizing reaction outcomes. In the oxidation of 3-chloro-o-xylene to 2-methyl-3-chlorobenzoic acid, the reaction temperature is maintained between 100–210°C, with a preferred range of 150–155°C, under a pressure of 0.1–3 MPa, optimally 1–1.5 MPa. google.com Such conditions are necessary to drive the oxidation process efficiently.
For chlorination reactions, the temperature can vary. The chlorination of 2-methoxybenzoic acid is conducted at the reflux temperature of carbon tetrachloride (73-78°C). google.com In contrast, the nitration of ortho-chloro-benzoic acid, a precursor step in some syntheses, gives higher yields of the desired 2-chloro-5-nitro-benzoic acid when performed at lower temperatures, specifically between 0°C and 5°C. googleapis.com Higher temperatures during nitration can lead to the formation of more impurities. googleapis.com The chlorination of 2-amino-3-methylbenzoic acid using chlorine gas is performed at 50°C. chemicalbook.com
The following table illustrates the temperature and pressure conditions for various relevant synthetic steps.
| Reaction Type | Reactants | Temperature | Pressure | Impact on Yield/Purity |
| Oxidation | 3-chloro-o-xylene, O₂ | 150-155°C | 1-1.5 MPa | Optimal for high yield (70-76%). google.com |
| Chlorination | 2-methoxybenzoic acid, Cl₂ | 73-78°C (Reflux) | Atmospheric | Effective for chlorination. google.com |
| Nitration | o-chloro-benzoic acid, HNO₃/H₂SO₄ | 0-5°C | Atmospheric | Low temperature is preferred for higher yield. googleapis.com |
| Chlorination | 2-amino-3-methylbenzoic acid, Cyanuric chloride | 25-30°C | Atmospheric | Controlled temperature for selective chlorination. patsnap.com |
Considerations for Preparative and Industrial-Scale Synthesis
Scaling up the synthesis of fine chemicals from the laboratory to an industrial setting introduces several new considerations, including cost, safety, environmental impact, and process efficiency. For the synthesis of 2-methoxy-5-chlorobenzoic acid, the use of carbon tetrachloride is noted as being more suitable for industrial production than glacial acetic acid because it is cheaper and more easily regenerated. google.com
Synthetic routes that utilize readily available industrial raw materials, result in simple post-reaction workups, and produce high yields and purity with low environmental pollution are considered more suitable for industrialization. patsnap.com For example, a method for preparing 2-chloro-3-methylbenzoic acid is highlighted for its industrial applicability due to these factors. patsnap.com The avoidance of hazardous reagents, such as Grignard reagents, and the use of recyclable solvents like acetic acid can significantly improve the safety and environmental profile of a manufacturing process. google.com
Derivatization and Chemical Reactivity of this compound
The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the aromatic ring, and its substituents (chloro, methoxy, and methyl).
Transformations of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for derivatization. Standard organic chemistry transformations can convert it into a variety of other functional groups.
Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000) involves an esterification step. researchgate.net In another example, a preliminary esterification of 5-chlorosalicylic acid with methanol is performed to yield its methyl ester as part of a larger synthetic sequence. google.com
Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine, often facilitated by a coupling agent. 2-Chloro-5-methylbenzoic acid, a structurally related compound, can be coupled with amines using reagents like EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (B128534) (Et₃N) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). medchemexpress.com
Electrophilic and Nucleophilic Aromatic Substitution Reactions Involving the Ring Substituents
The benzene ring of this compound can undergo substitution reactions, with the outcome directed by the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct ortho- and para- to themselves. The chloro (-Cl) group is deactivating but also an ortho-, para- director. The carboxylic acid (-COOH) group is deactivating and a meta- director. The combined influence of these groups makes predicting the exact outcome complex, but the positions ortho and para to the powerful activating methoxy group are likely sites of reaction. For example, the chlorination of 2-methoxybenzoic acid results in the chlorine adding to the position para to the methoxy group. google.com Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst). masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): SNAr involves a nucleophile replacing a leaving group on the aromatic ring. libretexts.org This reaction is generally difficult and requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org In the case of this compound, the ring is not strongly activated for SNAr due to the presence of electron-donating methoxy and methyl groups. However, substitution of the chlorine is possible under specific conditions, often requiring a catalyst. google.com
Reactions Involving Halogen and Methoxy Substituents
The chloro and methoxy groups can also participate in chemical transformations.
Reactions of the Chloro Group: The chlorine atom can be replaced via nucleophilic substitution, although this can be challenging as noted above. A relevant example is the synthesis of 2-methyl-3-methoxy benzoic acid from 2-methyl-3-chlorobenzoic acid. This transformation is achieved by reacting with sodium methoxide in an aprotic polar solvent, with a catalyst such as cuprous iodide, at elevated temperatures (140-155°C). google.com This demonstrates that the chloro group can be displaced by a nucleophile like methoxide, a reaction that is fundamental to constructing related molecular frameworks.
Reactions of the Methoxy Group: The methoxy group is generally stable. However, the ether linkage can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield a phenol. Specific examples of this transformation on this compound are not readily available in the surveyed literature, but it remains a potential reaction based on general organic principles.
Synthesis of Structural Analogues and Related Benzoic Acid Derivatives
The synthesis of structural analogues of this compound and related benzoic acid derivatives is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with tailored properties. Various synthetic strategies have been developed to introduce different substituents onto the benzoic acid scaffold.
One common approach involves the modification of readily available precursors. For instance, 2-amino-5-chloro-3-methylbenzoic acid can be synthesized from 2-amino-3-methylbenzoic acid. misericordia.eduresearchgate.nettandfonline.com The chlorination of 2-amino-3-methylbenzoic acid can be achieved using reagents like N-chlorosuccinimide (NCS) in a solvent such as N,N-dimethylformamide (DMF), often requiring heating to proceed effectively. researchgate.nettandfonline.com An alternative method utilizes cyanuric chloride as the chlorinating agent. patsnap.com Another route starts from m-toluic acid, which undergoes nitration, followed by hydrogenation to yield 2-amino-3-methylbenzoic acid, and subsequent chlorination to produce the desired product. google.com
The synthesis of 2-chloro-3-methylbenzoic acid, another structural analogue, has been reported through methods like the diazo hydrogenation method and the butyllithium (B86547) method. mdpi.com A more recent approach involves the oxidation of 2,6-dimethyl chlorobenzene. mdpi.com
Analogues with different halogen substituents, such as bromine, have also been synthesized. 2-Bromo-3-methylbenzoic acid can be prepared from p-nitrotoluene through a multi-step process involving bromination to form 2-bromo-4-nitrotoluene, followed by reaction with potassium cyanide and subsequent hydrolysis. google.com
The methoxy group is another key feature of the parent compound, and its introduction or modification in analogues is of significant interest. The synthesis of 2-methoxy-3-methylbenzoic acid has been achieved through various routes, including the reduction, diazotization, and methoxylation of 3-nitro-2-methylbenzoic acid. rsc.org Another method starts from 2,6-dichlorotoluene, which is converted to 2-methyl-3-chloroanisole, followed by a Grignard reaction with carbon dioxide. rsc.org The hydrolysis of the corresponding ester, methyl 2-methoxy-3-methylbenzoate, using a base like sodium hydroxide (B78521) in methanol and water, also yields 2-methoxy-3-methylbenzoic acid. nih.gov
Furthermore, the synthesis of 2-methoxy-5-chlorobenzoic acid can be accomplished by the chlorination of 2-methoxybenzoic acid using chlorine gas in the presence of a catalyst like iodine in a solvent such as carbon tetrachloride. google.com
The following table summarizes the synthetic routes for some of the structural analogues of this compound:
Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid and its derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of environmentally benign reagents and solvents, catalytic methods, and renewable feedstocks.
A key area of development is the replacement of traditional oxidizing agents, which are often toxic heavy metals, with greener alternatives. misericordia.edu The oxidation of aldehydes to carboxylic acids, a common step in the synthesis of benzoic acid derivatives, can be achieved using hydrogen peroxide as a clean oxidant. mdpi.com This reaction can be catalyzed by selenium-containing compounds in water, offering an eco-friendly protocol that allows for catalyst recycling. mdpi.com Another green approach for this transformation is the use of atmospheric oxygen as the primary oxidant, catalyzed by N-heterocyclic carbenes in a solvent-free reaction, which significantly reduces waste. misericordia.edu
The oxidation of benzylic positions to form carboxylic acids is another important transformation where green chemistry principles are being implemented. organic-chemistry.org Environmentally benign oxidants like hydrogen peroxide, in combination with catalysts such as sodium tungstate, can be used for the direct oxidation of benzyl (B1604629) halides to benzoic acids without the need for organic solvents. organic-chemistry.org Furthermore, the use of a surfactant-based oxodiperoxo molybdenum catalyst in water with hydrogen peroxide provides a cost-effective and selective method for the oxidation of methylarenes. organic-chemistry.org
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can carry out reactions with high selectivity under mild conditions, reducing the need for protecting groups and minimizing waste. nih.govrsc.org For instance, the synthesis of aminobenzoic acid and its derivatives can be achieved through biosynthetic pathways starting from simple, renewable carbon sources like glucose. mdpi.com This approach avoids the use of petroleum-based precursors and harsh reaction conditions associated with chemical synthesis. mdpi.com Whole-cell biocatalysts have also been employed for specific transformations, such as the conversion of p-aminobenzoic acid to p-nitrobenzoic acid. rsc.org
The utilization of renewable feedstocks is a cornerstone of sustainable chemistry. Lignin (B12514952), a complex polymer found in plant cell walls, can be a source of benzoic acid derivatives. rsc.org Through oxidative cleavage, lignin can be broken down into valuable aromatic compounds, providing a greener alternative to petroleum-derived starting materials for the synthesis of active pharmaceutical ingredients and other fine chemicals. rsc.org Another example is the use of biomass-derived coumalic acid, which can be converted to bio-based benzoates through heterogeneous catalytic reactions in non-toxic, bio-based solvents. rsc.org
The following table highlights some green and sustainable approaches applicable to the synthesis of benzoic acid derivatives:
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the intermolecular forces within a molecular structure. For 2-Chloro-5-methoxy-3-methylbenzoic acid, both FTIR and Raman spectroscopy would provide complementary information.
The infrared spectrum of a substituted benzoic acid is characterized by several key absorption bands. docbrown.infoquora.com The most prominent of these is the broad O-H stretching vibration from the carboxylic acid group, which is typically observed between 3300 and 2500 cm⁻¹. This broadening is a result of hydrogen bonding. docbrown.info Another key feature is the sharp and strong absorption from the carbonyl (C=O) stretching vibration, expected in the 1700–1680 cm⁻¹ region for an aryl carboxylic acid. docbrown.info
Other significant vibrational modes for this compound would include C-H stretching from the aromatic ring (around 3100-3000 cm⁻¹) and the methyl and methoxy (B1213986) groups (around 2950-2850 cm⁻¹). The C-O stretching vibrations from the carboxylic acid and methoxy group are expected between 1320 and 1210 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600 cm⁻¹ and 1580 cm⁻¹ regions. researchgate.net The C-Cl stretching vibration would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman spectroscopy would complement the FTIR data, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the C=C stretching modes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H stretch (aromatic) | Benzene (B151609) Ring | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | -CH₃, -OCH₃ | 2950 - 2850 | Medium |
| C=O stretch | Carboxylic Acid | 1700 - 1680 | Strong, Sharp |
| C=C stretch | Benzene Ring | 1600 and 1580 | Medium to Weak |
| C-O stretch | Carboxylic Acid, Ether | 1320 - 1210 | Strong |
| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium |
| C-Cl stretch | Aryl Chloride | 800 - 600 | Medium to Strong |
In the solid state, benzoic acid derivatives typically exist as hydrogen-bonded dimers. core.ac.ukacs.org This intermolecular interaction is primarily observed through the O-H and C=O stretching bands in the FTIR spectrum. The formation of a hydrogen bond weakens the O-H bond, causing a significant redshift (shift to lower frequency) and broadening of its stretching band. docbrown.info Simultaneously, the C=O bond is also slightly weakened, which typically results in a small redshift of its stretching frequency compared to the monomeric form. researchgate.netacs.org The precise positions of these bands can provide insight into the strength and nature of the hydrogen bonding network within the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. docbrown.info The two aromatic protons are in different chemical environments and would appear as two distinct signals, likely doublets due to coupling with each other, in the aromatic region (7.0-8.5 ppm). The methoxy group (-OCH₃) protons would give a sharp singlet around 3.8-4.0 ppm, and the methyl group (-CH₃) protons would also produce a singlet, likely further upfield around 2.3-2.5 ppm.
The ¹³C NMR spectrum would show nine distinct signals, as all carbon atoms are chemically non-equivalent. The carboxylic acid carbonyl carbon is the most deshielded, appearing around 170-175 ppm. docbrown.info The six aromatic carbons would resonate in the 110-160 ppm range, with the carbons directly attached to the electronegative oxygen and chlorine atoms appearing at the lower field end of this range. The methoxy carbon signal is expected around 55-60 ppm, and the methyl carbon would be the most shielded, appearing at approximately 15-20 ppm.
| Atom Type | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| Proton | -COOH | > 10 | - | Broad Singlet |
| Proton | Aromatic C-H | 7.0 - 8.5 | - | Doublet |
| Proton | Aromatic C-H | 7.0 - 8.5 | - | Doublet |
| Proton | -OCH₃ | 3.8 - 4.0 | - | Singlet |
| Proton | -CH₃ | 2.3 - 2.5 | - | Singlet |
| Carbon | -COOH | - | 170 - 175 | - |
| Carbon | Aromatic C-Cl | - | 130 - 140 | - |
| Carbon | Aromatic C-O | - | 150 - 160 | - |
| Carbon | Aromatic C-C | - | 110 - 135 | - |
| Carbon | -OCH₃ | - | 55 - 60 | - |
| Carbon | -CH₃ | - | 15 - 20 | - |
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, the primary correlation would be between the two aromatic protons, confirming their spatial proximity on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals for the aromatic CHs, the methoxy group, and the methyl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons. For instance, the methyl protons would show a correlation to the aromatic carbon they are attached to (C3) and the adjacent aromatic carbons (C2 and C4). The methoxy protons would correlate to the carbon at position C5. These correlations would be instrumental in confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation
Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular formula of this compound is C₉H₉ClO₃, giving it a monoisotopic mass of approximately 200.02 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 200. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 202 would also be observed, with an intensity of about one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. utexas.edu
The fragmentation of aromatic carboxylic acids typically follows predictable pathways. libretexts.orgmiamioh.edu Common fragmentation patterns for this molecule would include:
Loss of a hydroxyl radical (-OH): This would result in a fragment ion at m/z 183 (M-17).
Loss of a carboxyl group (-COOH): This would lead to a fragment at m/z 155 (M-45).
Loss of a methyl radical (-CH₃): Cleavage of the methyl group would produce a fragment at m/z 185 (M-15).
Loss of a methoxy radical (-OCH₃): This would result in a fragment at m/z 169 (M-31).
Subsequent fragmentation of these primary ions would provide further structural information. For example, the acylium ion formed by the loss of the -OH group could then lose carbon monoxide (CO) to yield further fragments.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 200/202 | [C₉H₉ClO₃]⁺ (Molecular Ion) | - |
| 185/187 | [M - CH₃]⁺ | -CH₃ |
| 183/185 | [M - OH]⁺ | -OH |
| 169/171 | [M - OCH₃]⁺ | -OCH₃ |
| 155/157 | [M - COOH]⁺ | -COOH |
High-Resolution Mass Spectrometry (HRMS)
No specific HRMS data, such as exact mass measurements or fragmentation patterns for this compound, has been found in published literature. This information is crucial for the unambiguous confirmation of the elemental composition and structural elucidation of the compound.
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Detailed investigation into the solid-state structure of a compound is contingent upon successful single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
A search for crystallographic information, including unit cell parameters, space group, and atomic coordinates for this compound, yielded no results. This foundational data is a prerequisite for any further analysis of the crystal structure.
Investigation of Crystal Packing and Supramolecular Architectures
Without the primary crystallographic data, a discussion of how molecules of this compound arrange themselves in the solid state, including the identification of intermolecular interactions like hydrogen bonding or π-stacking that define its supramolecular architecture, is not possible.
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Contacts
Hirshfeld surface analysis is a computational method that relies on the results of an X-ray crystal structure determination. As no such data is available, the quantification of intermolecular contacts and the generation of 2D fingerprint plots to visualize these interactions for this compound cannot be performed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a window into molecular properties that are often difficult or impossible to measure experimentally.
Geometry Optimization and Conformational Landscape Analysis
For a molecule like 2-Chloro-5-methoxy-3-methylbenzoic acid, with its rotatable bonds (particularly around the carboxylic acid and methoxy (B1213986) groups), geometry optimization would be the first step in any computational study. This process identifies the most stable three-dimensional arrangement of atoms, the ground-state conformation. A full conformational landscape analysis would further explore other stable, low-energy conformations (conformers) and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
An analysis of the electronic structure would detail how electrons are distributed within the molecule. A key part of this is the study of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps predict a molecule's chemical reactivity, kinetic stability, and electronic properties.
Molecular Electrostatic Potential (MESP) Mapping
An MESP map illustrates the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the charge distribution, highlighting electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, an MESP map would identify the reactive sites, showing the negative potential around the oxygen atoms of the carboxyl and methoxy groups and the chlorine atom, which would be crucial for predicting intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer events, donor-acceptor interactions, and hyperconjugation (the stabilizing interaction of electrons in a filled bonding orbital with an adjacent empty anti-bonding orbital). This analysis would quantify the delocalization of electron density from lone pairs on the oxygen and chlorine atoms into the aromatic ring and the carboxylic acid group, providing insight into the molecule's electronic stability.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This predicted spectrum is an invaluable tool for interpreting and assigning the peaks in experimentally measured spectra, allowing for a detailed correlation between specific molecular vibrations and observed spectral features.
Investigation of Nonlinear Optical (NLO) Properties
The study of NLO properties investigates how a material's optical properties change under intense light, such as that from a laser. Computational chemistry can predict NLO properties like the first-order hyperpolarizability, which indicates a molecule's potential for applications in optoelectronics and photonics. Such studies would assess whether the electronic structure of this compound, with its combination of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, carboxyl) groups, could lead to significant NLO effects.
Molecular Docking and Ligand-Interaction Modeling (Computational Aspects)
There is no available research detailing the molecular docking of this compound into the active sites of any biological targets. Studies that perform computational simulations to predict the binding affinity, orientation, and specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions) of this compound with proteins, enzymes, or other receptors have not been published. As a result, data tables summarizing docking scores, binding energies, and key interacting amino acid residues for this specific molecule cannot be generated.
Theoretical Studies on Reaction Mechanisms and Transition States
Similarly, the scientific literature lacks theoretical investigations into the reaction mechanisms involving this compound. There are no published studies that employ computational methods, such as Density Functional Theory (DFT) or other quantum chemical calculations, to elucidate the pathways of its synthesis or degradation. Research on the transition state geometries, activation energies, and thermodynamic parameters for reactions involving this compound is not present in the available literature. Therefore, a detailed analysis of its reaction kinetics and mechanistic pathways from a theoretical standpoint cannot be provided.
Fundamental Reaction Mechanisms and Kinetics
Detailed Investigation of Aromatic Substitution Mechanisms Relevant to the Compound's Synthesis and Reactivity
The synthesis of substituted benzoic acids like 2-Chloro-5-methoxy-3-methylbenzoic acid is fundamentally governed by the mechanism of electrophilic aromatic substitution (EAS). msu.edumasterorganicchemistry.com This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The process generally occurs via a two-step mechanism. The first, and typically rate-determining, step involves the attack of the electron-rich aromatic ring on a strong electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a benzenonium ion or σ-complex. msu.edumasterorganicchemistry.comlibretexts.org In the second, faster step, a proton is eliminated from the carbon atom bearing the new substituent, which restores the aromaticity of the ring. msu.edumasterorganicchemistry.com
The regiochemical outcome of the synthesis of this compound is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. These substituents influence the rate of reaction and the position (ortho, meta, or para) of the incoming electrophile. These effects are summarized in the table below.
| Substituent Group | Type | Activating/Deactivating | Directing Effect |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para |
| -CH₃ (Methyl) | Electron-Donating (Inductive, Hyperconjugation) | Activating | Ortho, Para |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para |
| -COOH (Carboxylic Acid) | Electron-Withdrawing (Resonance, Inductive) | Deactivating | Meta |
A plausible synthetic route to a precursor, such as 2-chloro-3-methylbenzoic acid, could involve the chlorination of m-toluic acid. In this case, the methyl group (-CH₃) and the carboxylic acid group (-COOH) would direct the incoming chloro electrophile. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Their combined influence would direct the chlorine to the C2 position, which is ortho to the methyl group and meta to the carboxylic acid group. Subsequent methoxylation would then be directed by the existing groups.
Similarly, the synthesis of a related compound, 2-methoxy-5-chlorobenzoic acid, can be achieved by the chlorination of 2-methoxybenzoic acid. google.com Here, the activating methoxy (B1213986) group is a powerful ortho, para-director, while the deactivating carboxyl group directs meta. The strong activating effect of the methoxy group directs the incoming chlorine atom primarily to the para position (C5), leading to the desired product. google.com
Kinetic Studies of Key Synthetic Transformations and Derivatization Reactions
Specific kinetic data for the synthesis and derivatization of this compound are not extensively detailed in the available literature. However, the principles of chemical kinetics allow for a qualitative understanding of how its structure would influence reaction rates. The rate of electrophilic aromatic substitution, a key process in its synthesis, is significantly affected by the electronic nature of the substituents on the benzene ring.
Derivatization Reactions: Common derivatization reactions of the carboxylic acid group, such as Fischer esterification, proceed through nucleophilic acyl substitution. The rate of these reactions is influenced by the steric hindrance around the carboxyl group and the electronic nature of the aromatic ring. The presence of substituents at both ortho positions (2-chloro and 3-methyl) relative to the carboxyl group could sterically hinder the approach of a nucleophile (like an alcohol), potentially leading to slower reaction rates compared to less substituted benzoic acids. Kinetic studies on the hydrolysis of related keto esters have been performed to determine reaction mechanisms and rate constants, often revealing pseudo-first-order or second-order kinetics depending on the conditions. researchgate.net
Acid-Base Chemistry and Proton Transfer Dynamics of the Carboxylic Acid Group
The acidity of this compound is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon the donation of a proton from the carboxylic acid group. patsnap.com The substituents on the aromatic ring modulate this stability through inductive and resonance effects. libretexts.org
The table below compares the pKa values of benzoic acid and some substituted derivatives to illustrate these effects.
| Compound | Substituent(s) | pKa Value | Effect on Acidity vs. Benzoic Acid |
| Benzoic acid | -H | 4.19 | Reference |
| 2-Chlorobenzoic acid | 2-Cl | 2.92 | More acidic |
| 3-Methoxybenzoic acid | 3-OCH₃ | 4.09 | Slightly less acidic |
| 2-Methylbenzoic acid | 2-CH₃ | 3.90 | More acidic (Ortho effect) |
| 3-Methylbenzoic acid | 3-CH₃ | 4.27 | Less acidic |
The acidity of this compound will be a cumulative result of these individual effects. The electron-withdrawing chloro group will increase acidity, while the electron-donating methyl and methoxy groups will decrease it. The ortho effect, where ortho-substituted benzoic acids are often stronger than expected due to steric inhibition of resonance, could also play a role due to the 2-chloro substituent. quora.com
Proton transfer dynamics are also a key feature of carboxylic acids, which often exist as hydrogen-bonded dimers in the solid state and in nonpolar solvents. nih.govarxiv.org This dimerization involves the transfer of two protons between the two molecules in the dimer. The energy barrier for this proton transfer can be influenced by factors such as pressure, which shortens the distance between oxygen atoms and can facilitate the process. nih.govarxiv.org
Catalytic Mechanisms in Reactions Involving this compound and its Precursors
Catalysts play a crucial role in the synthesis and transformation of substituted benzoic acids. In the context of electrophilic aromatic substitution for synthesizing precursors, Lewis acids are common catalysts.
Lewis Acid Catalysis in EAS: Reactions like chlorination and Friedel-Crafts alkylation or acylation often require a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). msu.edumasterorganicchemistry.com In chlorination, the catalyst polarizes the Cl-Cl bond, generating a stronger electrophile (Cl⁺) that can be attacked by the aromatic ring.
Transition Metal Catalysis: Modern synthetic methods often employ transition-metal catalysts for C-H functionalization, providing highly selective routes to substituted benzoic acids. researchgate.net For instance, ruthenium-catalyzed reactions can achieve regiospecific ortho-C-H allylation of benzoic acids, where the carboxylate group acts as a directing group. nih.gov The catalytic cycle for such reactions typically involves ortho-metalation to form a ruthenacycle, followed by reaction with the electrophile and catalyst regeneration.
Oxidation Catalysis: The synthesis of benzoic acids from alkylbenzenes often involves oxidation catalyzed by metal salts. patsnap.com For example, a mixture of FeCl₃ and oxone can serve as an effective catalytic system for the oxidation of benzyl (B1604629) alcohols to the corresponding benzoic acids under solvent-free conditions. researchgate.net The mechanism likely involves a redox process enhanced by the surface of the catalyst. researchgate.net
Stereoselectivity and Regioselectivity in Chemical Reactions Pertaining to Substituted Benzoic Acids
Regioselectivity and stereoselectivity are critical concepts that determine the outcome of chemical reactions involving substituted benzoic acids.
Regioselectivity: This refers to the preference for a reaction to occur at one specific position over others, resulting in the formation of one constitutional isomer as the major product. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound is a prime example of the importance of regioselectivity. As discussed in section 5.1, the directing effects of the substituents on the aromatic ring control the position of incoming electrophiles. Achieving the desired 2,3,5-substitution pattern requires careful selection of starting materials and reaction sequence to exploit the synergistic and antagonistic directing effects of the various groups. For example, carboxylate-directed C-H functionalization using ruthenium catalysts allows for the regiospecific introduction of substituents at the ortho position. nih.gov
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comquora.com While this compound itself is an achiral molecule, stereoselectivity becomes relevant in its derivatization reactions or in reactions that could create a new chiral center. For instance, if a reaction on a side chain or the addition of a group to the ring resulted in a stereocenter, the reaction could be stereoselective, yielding a majority of one enantiomer or diastereomer. Gold-based catalysts have been shown to facilitate the regio- and stereoselective addition of benzoic acids to alkynes, leading to specific unsaturated ester products. researchgate.net
Advanced Applications in Chemical Science and Materials Research
Role as a Synthetic Intermediate for Specialty and Fine Chemicals
2-Chloro-5-methoxy-3-methylbenzoic acid is a versatile intermediate in the synthesis of high-value specialty and fine chemicals. Its utility stems from the reactivity of its carboxylic acid function and the influence of its substituents on the aromatic ring, which can be leveraged to construct more complex molecular architectures.
Precursor in Complex Organic Synthesis
As a precursor, this compound serves as a foundational molecule for multi-step organic syntheses. Benzoic acid derivatives are crucial in the production of pharmaceuticals and agrochemicals. For example, related compounds like 2-chloro-3-methylbenzoic acid and 2-amino-3-methyl-5-chlorobenzoic acid are known to be vital intermediates in the synthesis of modern insecticides. patsnap.comgoogle.compatsnap.com The carboxylic acid group of this compound can be readily converted into other functional groups such as esters, amides, or acyl chlorides, providing a gateway to a wide array of chemical transformations. googleapis.comgoogle.com These derivatives can then undergo further reactions, including cross-coupling, substitution, or cyclization, to yield complex target molecules with specific biological or material properties. nbinno.comresearchgate.net
Building Block for Advanced Chemical Structures
The compound acts as a tailored building block, where the substituted phenyl ring constitutes a rigid scaffold. The specific positioning of the chloro, methoxy (B1213986), and methyl groups allows for precise control over the steric and electronic properties of the final product. This is particularly important in fields like medicinal chemistry, where the interaction of a molecule with a biological target is highly dependent on its three-dimensional shape and electronic distribution. By incorporating this benzoic acid derivative, chemists can design and construct novel active pharmaceutical ingredients (APIs) and other advanced materials with predetermined structural features. nbinno.comgoogle.com
Integration into Metal-Organic Frameworks (MOFs) and Coordination Compounds
The carboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and other coordination compounds. mdpi.comrsc.org MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming highly porous structures with extensive internal surface areas. researchgate.netresearchgate.net
Substituted benzoic acids are widely employed as linkers in MOF synthesis. researchgate.netacs.org The deprotonated carboxylate group of this compound can coordinate to metal centers, forming the nodes of the framework. The benzene (B151609) backbone serves as the strut, and the chloro, methoxy, and methyl groups would project into the pores of the resulting MOF. These functional groups can tune the framework's properties, such as pore size, hydrophobicity, and selective adsorption of guest molecules, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netrsc.org
Research on Corrosion Inhibition Mechanisms and Surface Adsorption Properties
Aromatic carboxylic acids and their derivatives are recognized as effective corrosion inhibitors for various metals and alloys in different environments. peacta.orgresearchgate.net The potential of this compound in this field lies in its ability to adsorb onto a metal surface and form a protective barrier against corrosive agents.
The inhibition mechanism involves the interaction of the molecule's functional groups with the metal. The carboxylic acid group can act as an anchor, chemically bonding to the metal surface. peacta.org The aromatic ring can lie flat on the surface, covering a significant area, while the electron-donating methoxy group can enhance the molecule's adsorption tendency. researchgate.net The collective effect of these interactions leads to the formation of a stable, passivating film that physically blocks the electrochemical reactions responsible for corrosion. researchgate.netnajah.edu The study of such compounds helps in designing new, more efficient, and environmentally friendly corrosion inhibitors. scispace.comresearchgate.net
Exploration in Dye and Pigment Synthesis
Benzoic acid derivatives have historically been important intermediates in the synthesis of dyes and pigments. googleapis.com Although specific dyes synthesized directly from this compound are not widely documented, its structure contains the necessary features to be explored as a precursor. Aromatic compounds are the foundational components for chromophores, the part of a molecule responsible for its color. Through various chemical modifications, such as nitration followed by reduction to form an amino group, this compound could be converted into a diazo component or a coupling agent for the production of azo dyes. The substituents on the ring would influence the final color, fastness, and solubility of the resulting dye.
Potential in Supramolecular Assembly and Material Design
Supramolecular chemistry focuses on the construction of large, well-ordered structures from smaller molecular components held together by non-covalent interactions. This compound is an ideal candidate for material design through supramolecular assembly due to its capacity for forming specific intermolecular bonds.
The carboxylic acid group is a powerful tool for self-assembly, reliably forming strong and directional hydrogen bonds with other carboxylic acid groups (creating a dimer synthon) or other complementary functional groups. nih.govmpg.deresearchgate.net Furthermore, the chlorine atom can participate in halogen bonding, a highly directional interaction that is increasingly used in crystal engineering to guide the assembly of molecules into desired architectures. acs.orgnih.govmdpi.com The interplay of these hydrogen and halogen bonds, along with other weaker interactions, can be used to construct predictable one-, two-, or three-dimensional networks, leading to the rational design of new molecular crystals and materials with tailored properties. researchgate.netresearchgate.net
Data Tables
Table 1: Potential Roles of Functional Groups in Advanced Applications
| Functional Group | Role as Synthetic Intermediate | Role in MOFs | Role in Corrosion Inhibition | Role in Supramolecular Assembly |
| Carboxylic Acid | Reactive site for conversion to amides, esters, etc. | Coordinates with metal ions to form framework nodes. | Anchors molecule to the metal surface. | Forms strong, directional hydrogen bonds (dimers). |
| Chloro | Influences reactivity; potential site for substitution. | Functionalizes pores; can participate in halogen bonding. | Enhances adsorption through electronic effects. | Acts as a halogen bond donor to guide crystal packing. |
| Methoxy | Electron-donating group, modifies ring reactivity. | Modifies electronic properties and hydrophobicity of pores. | Electron-rich group, enhances surface adsorption. | Influences molecular packing and intermolecular forces. |
| Methyl | Provides steric bulk, directing reaction regioselectivity. | Influences pore size and shape. | Increases surface coverage area. | Provides steric control over crystal packing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
